5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde
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Overview
Description
5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde is a heterocyclic compound that combines a furan ring with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde typically involves the reaction of 4-methyl-2-thiopyrimidine with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiopyrimidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-((4-Methylpyrimidin-2-yl)thio)furan-2-carboxylic acid.
Reduction: 5-((4-Methylpyrimidin-2-yl)thio)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism by which 5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and the thiopyrimidine moiety may play a role in binding to these targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing pyrimidines: These compounds share the thiopyrimidine moiety and exhibit similar biological activities.
Furan derivatives: Compounds with a furan ring that have diverse applications in medicinal chemistry.
Uniqueness
5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde is unique due to the combination of the furan and thiopyrimidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(4-methylpyrimidin-2-yl)sulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-4-5-11-10(12-7)15-9-3-2-8(6-13)14-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYCWSHTHIGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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